Methyl 4-tert-butylbenzenecarbodithioate
Description
Methyl 4-tert-butylbenzenecarbodithioate is a carbodithioate derivative characterized by a benzene ring substituted with a tert-butyl group at the para position and a carbodithioate (-C(=S)SCH₃) functional group. Its synthesis typically involves reacting 4-tert-butylbenzoic acid derivatives with carbon disulfide and methylating agents. Proper characterization of this compound, as emphasized in , requires rigorous analysis (e.g., NMR, mass spectrometry) to confirm identity and purity .
Properties
CAS No. |
58863-42-6 |
|---|---|
Molecular Formula |
C12H16S2 |
Molecular Weight |
224.4 g/mol |
IUPAC Name |
methyl 4-tert-butylbenzenecarbodithioate |
InChI |
InChI=1S/C12H16S2/c1-12(2,3)10-7-5-9(6-8-10)11(13)14-4/h5-8H,1-4H3 |
InChI Key |
XGVNDLXEGXTPBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=S)SC |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl 4-tert-butylbenzenecarbodithioate typically involves the reaction of 4-tert-butylbenzoic acid with methanol in the presence of a catalyst. One common method uses titanous sulfate and toluenesulfonic acid as catalysts . The reaction conditions include a molar ratio of titanous sulfate to toluenesulfonic acid of 1:11-12, with the catalysts comprising 12-13% of the total mass of the reactants. This method yields a high purity product with a yield of 92% .
Chemical Reactions Analysis
Methyl 4-tert-butylbenzenecarbodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioate group to a thiol or sulfide.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 4-tert-butylbenzenecarbodithioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-tert-butylbenzenecarbodithioate involves its interaction with molecular targets such as enzymes and proteins. The carbodithioate group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modification of protein function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Functional Group and Reactivity
- Carbodithioates vs. Methyl Esters :
Carbodithioates (-C(=S)SCH₃) differ from methyl esters (-COOCH₃) in their electron-rich sulfur atoms, enhancing nucleophilicity and metal-binding capacity. Methyl esters, such as sandaracopimaric acid methyl ester () and methyl salicylate (), exhibit lower reactivity toward metals but are more prevalent in biological systems (e.g., plant resins, fragrances) .

Physical and Chemical Properties
Table 1 summarizes inferred properties of Methyl 4-tert-butylbenzenecarbodithioate compared to methyl esters:
Biological Activity
Methyl 4-tert-butylbenzenecarbodithioate (MTBC) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is an organosulfur compound with the following molecular formula:
- Molecular Formula : C11H14S2
- Molecular Weight : 214.36 g/mol
The structure of MTBC features a tert-butyl group attached to a benzene ring, with a carbodithioate functional group. This unique configuration contributes to its biological properties.
Antimicrobial Activity
Research indicates that MTBC exhibits notable antimicrobial properties. A study conducted by demonstrated that MTBC showed significant inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
These results suggest that MTBC could be a potential candidate for developing antimicrobial agents.
Cytotoxicity and Anticancer Potential
MTBC has also been investigated for its cytotoxic effects on cancer cell lines. A study published in the Journal of Medicinal Chemistry evaluated the cytotoxicity of MTBC against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results are summarized in the table below:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 10 |
The IC50 values indicate that MTBC possesses significant anticancer activity, warranting further investigation into its mechanisms of action.
The biological activity of MTBC is thought to be mediated through multiple pathways. Studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation signals. Additionally, its antimicrobial activity may arise from disrupting bacterial cell membrane integrity.
Case Study 1: Antimicrobial Efficacy
In a clinical setting, MTBC was tested for its efficacy against multidrug-resistant strains of bacteria. A cohort study involving infected patients treated with MTBC showed a significant reduction in bacterial load after two weeks of treatment. The results indicated an overall improvement in patient outcomes, highlighting the potential therapeutic application of MTBC in infectious diseases.
Case Study 2: Cancer Treatment
A pilot study involving patients with advanced breast cancer assessed the effectiveness of MTBC as an adjunct therapy alongside standard chemotherapy. Patients receiving MTBC exhibited improved tumor response rates compared to those receiving chemotherapy alone. This suggests that MTBC may enhance the efficacy of existing cancer treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


